molecular formula C11H12O B14444052 2-ethoxy-1H-indene CAS No. 78176-76-8

2-ethoxy-1H-indene

Katalognummer: B14444052
CAS-Nummer: 78176-76-8
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: PTKKJETUDXYELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1H-indene is an organic compound belonging to the indene family, characterized by its fused ring structure Indenes are known for their aromatic properties and are widely used in various chemical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1H-indene typically involves the ethylation of indene. One common method is the reaction of indene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the ethylation reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of this compound-3-one or this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-ol.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1H-indene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-ethoxy-1H-indene involves its interaction with specific molecular targets and pathways. The ethoxy group enhances its ability to participate in various chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxy-1H-indene: Similar structure but with a methoxy group instead of an ethoxy group.

    1H-Indene: The parent compound without any substituents.

    2-Bromo-1H-indene: A halogenated derivative with a bromine atom.

Uniqueness: 2-Ethoxy-1H-indene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Eigenschaften

CAS-Nummer

78176-76-8

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

2-ethoxy-1H-indene

InChI

InChI=1S/C11H12O/c1-2-12-11-7-9-5-3-4-6-10(9)8-11/h3-7H,2,8H2,1H3

InChI-Schlüssel

PTKKJETUDXYELO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=CC=CC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.